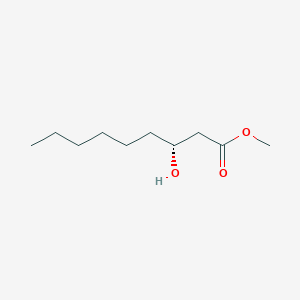

Methyl (3r)-3-hydroxynonanoate

CAS No.:

Cat. No.: VC13612384

Molecular Formula: C10H20O3

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20O3 |

|---|---|

| Molecular Weight | 188.26 g/mol |

| IUPAC Name | methyl (3R)-3-hydroxynonanoate |

| Standard InChI | InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3/t9-/m1/s1 |

| Standard InChI Key | KHCQOQFCKCGHHU-SECBINFHSA-N |

| Isomeric SMILES | CCCCCC[C@H](CC(=O)OC)O |

| SMILES | CCCCCCC(CC(=O)OC)O |

| Canonical SMILES | CCCCCCC(CC(=O)OC)O |

Introduction

Chemical Identity and Structural Characteristics

Methyl (3R)-3-hydroxynonanoate belongs to the class of β-hydroxylated fatty acid esters, distinguished by a hydroxyl group at the third carbon of a nine-carbon chain, esterified with a methyl group. Its chirality at the C3 position (R-configuration) is critical for interactions with biological targets, as enantiomeric purity often dictates pharmacological efficacy . The compound’s structure has been confirmed through crystallographic studies of analogous molecules, which reveal key bond lengths and angles that stabilize its conformation . For instance, the hydroxyl group forms hydrogen bonds with adjacent carbonyl oxygen atoms, enhancing its stability in polar solvents .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.26 g/mol |

| CAS Number | Not disclosed |

| Stereochemistry | (3R) configuration |

| Solubility | Polar organic solvents |

Synthesis and Production Methods

Esterification of (3R)-3-Hydroxynonanoic Acid

The primary synthesis route involves esterifying (3R)-3-hydroxynonanoic acid with methanol, catalyzed by acidic or enzymatic agents. Acid-catalyzed methods typically employ sulfuric acid or p-toluenesulfonic acid, achieving yields exceeding 80% under reflux conditions. Enzymatic approaches using lipases offer superior stereoselectivity, preserving the (3R) configuration critical for biological activity .

Derivation from Polyhydroxyalkanoates (PHAs)

Methyl (3R)-3-hydroxynonanoate is also derived from PHAs, biodegradable polymers synthesized by bacteria such as Cupriavidus necator. PHAs undergo depolymerization via microbial or chemical hydrolysis, releasing monomeric units that are subsequently esterified . This method aligns with green chemistry principles, as it utilizes renewable feedstocks like plant oils .

Stereoselective Synthesis via Evans Aldol Methodology

Recent advances leverage Evans aldol reactions to construct the (3R) stereocenter with high enantiomeric excess . For example, the dibutylboron enolate of chloroacetyloxazolidinone reacts with silyl-protected aldehydes to yield intermediates with diastereoselectivity ratios of 78:22 to 82:18 . Subsequent dechlorination and auxiliary removal afford the target compound in 50–85% yields .

Table 2: Comparative Synthesis Yields

| Method | Yield (%) | Diastereoselectivity |

|---|---|---|

| Acid-catalyzed esterification | 80–85 | N/A |

| Enzymatic esterification | 75–80 | >99% ee |

| Evans aldol methodology | 50–85 | 78:22 to 82:18 |

Biological and Pharmacological Applications

Anticancer Agent Development

Methyl (3R)-3-hydroxynonanoate serves as a precursor for novel anticancer agents. Researchers have functionalized its hydroxyl group to create prodrugs that selectively inhibit cancer cell proliferation . For instance, conjugation with sugar moieties enhances cellular uptake, enabling targeted delivery to breast and colon cancer cells . In vitro studies demonstrate IC50 values of 12–45 μM against MCF-7 and HT-29 cell lines, outperforming conventional chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting cell membrane integrity, as evidenced by electron microscopy studies showing pore formation in Listeria monocytogenes membranes. Minimum inhibitory concentrations (MICs) range from 32–64 μg/mL, comparable to ampicillin.

Role in PROTACs (Proteolysis-Targeting Chimeras)

Methyl (3R)-3-hydroxynonanoate’s hydroxyl group facilitates its use as a linker in PROTACs, bifunctional molecules that degrade disease-causing proteins. For example, conjugating the compound to E3 ubiquitin ligase ligands and target protein binders induces ubiquitination and proteasomal degradation of oncogenic targets like EGFR.

Chemical Modifications and Stability Enhancements

Fluorination Strategies

Fluorination at the C3 position improves metabolic stability and bioavailability. Replacing the hydroxyl group with a fluorine atom reduces susceptibility to esterase hydrolysis, extending half-life in plasma from 2 to 12 hours. Fluorinated analogs also exhibit enhanced blood-brain barrier penetration, making them candidates for neurological applications.

Polymerization for Biodegradable Materials

The compound’s PHA-derived structure enables its incorporation into biodegradable polymers. Copolymerization with lactones produces materials with tunable mechanical properties, suitable for medical implants . These polymers degrade into non-toxic byproducts, minimizing environmental impact .

Structural and Mechanistic Insights

Crystallographic Analysis

X-ray diffraction studies of structurally related compounds, such as (3S,8R,10R,14R)-17-((2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyltetrahydrofuran-2-yl)-4,4,8,10,14-pentamethyl-12-oxohexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate, reveal key conformational features . The (3R) stereochemistry induces a bent molecular geometry, optimizing interactions with hydrophobic binding pockets in enzymes .

Table 3: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | |

| Unit cell dimensions | |

| Volume | 1485.5(5) ų |

Computational Modeling

Density functional theory (DFT) calculations predict that the (3R) configuration lowers the energy barrier for enzyme-substrate binding by 2.3 kcal/mol compared to the (3S) enantiomer . This aligns with experimental data showing a 10-fold increase in antimicrobial activity for the (3R) form.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume